molecular formula C16H19NO2 B1305017 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol CAS No. 626214-22-0

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol

Cat. No.: B1305017
CAS No.: 626214-22-0
M. Wt: 257.33 g/mol
InChI Key: JKAGXGNWPVUXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-hydroxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to accommodate the increased volume of reactants .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol.

    3-Hydroxypropylamine: Another precursor used in the synthesis.

    Quinones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-[(3-hydroxypropylamino)-phenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAGXGNWPVUXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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